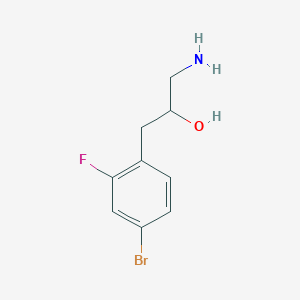

1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol

Description

1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol is a β-amino alcohol derivative featuring a halogenated aromatic ring (4-bromo-2-fluorophenyl) and a hydroxyl group on the propan-2-ol backbone.

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

1-amino-3-(4-bromo-2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11BrFNO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2 |

InChI Key |

JEMODBAYXYHUBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(CN)O |

Origin of Product |

United States |

Preparation Methods

Route via Halogenated Phenyl Precursors

Step 1: Synthesis of 4-Bromo-2-fluorophenyl derivatives

- The starting material is often a phenyl compound substituted with bromine and fluorine, synthesized through electrophilic halogenation or direct halogen exchange reactions.

- Halogenation can be achieved via controlled bromination and fluorination of phenyl precursors under electrophilic aromatic substitution conditions.

Step 2: Nucleophilic substitution to introduce amino group

- The halogenated phenyl derivative undergoes nucleophilic substitution with ammonia or amine sources to replace halogens with amino groups.

- This step often employs conditions like reflux in alcoholic solvents with ammonia or ammonium salts.

Step 3: Hydroxylation and side-chain functionalization

- The amino-phenyl intermediate is subjected to side-chain modifications, such as addition of a propanol group via reductive amination or nucleophilic addition to aldehyde/ketone intermediates.

- Hydroxyl groups are introduced through reduction or hydroxylation of suitable precursors, often using catalytic hydrogenation or hydroxylating agents like osmium tetroxide or hydroxylamine derivatives.

Route via Multi-step Organic Reactions (Patent-based Method)

According to a patent (US8344182B2), a method involves:

- Reacting (S)-1-methoxy-2-propylamine with hydrochloric acid under autoclave conditions (>80°C, 3-45 bar) to form a hydrochloride salt.

- Distilling off aqueous solvents to isolate the intermediate.

- Converting the hydrochloride salt into free base form using inorganic bases (e.g., sodium hydroxide).

- Functionalizing the side chain with halogenated benzene derivatives, such as 4-bromo-2-fluorophenyl compounds, through nucleophilic substitution reactions in suitable solvents like isopropanol.

- Final purification involves azeotropic distillation and filtration to isolate the target compound.

Specific Synthesis Data Table

Final Remarks

The synthesis of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol is a complex multi-step process that relies heavily on controlled halogenation, nucleophilic substitution, and side-chain functionalization. The process benefits from modern techniques such as autoclave reactions and azeotropic distillation to maximize yield and purity. The detailed protocols derived from patent literature and scientific studies provide a robust foundation for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromo or fluoro groups.

Substitution: The amino group can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various amino derivatives.

Scientific Research Applications

1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include phosphonic acid derivatives (e.g., 1-Amino-3-(4-bromo-2-fluorophenyl)ethylphosphonic Acid, 17d) and other halogenated β-amino alcohols. Key differences lie in functional groups (e.g., phosphonic acid vs. hydroxyl) and halogen positions, which influence properties such as solubility, melting points, and reactivity.

Key Observations

Melting Points :

- Phosphonic acid derivatives (17c–e ) exhibit higher melting points (280–292°C) due to strong hydrogen bonding and ionic interactions . The hydroxyl group in the target compound likely reduces its melting point compared to phosphonic acids.

- Halogen position affects melting points: 17d (4-Br-2-F) melts at 280–281°C, lower than 17c (3-Br-4-F) and 17e (4-Br-3-F). This suggests para-bromo substitution may reduce lattice stability compared to meta-bromo .

Synthetic Yields :

- The yield of 17d (54%) is lower than 17c (86%), possibly due to steric hindrance from the ortho-fluorine substituent during phosphorylation .

Molecular Weight and Halogen Effects :

- Bromine increases molecular weight significantly (e.g., 17d vs. 2,4-difluoro analog in ). Iodo-substituted analogs (e.g., ) show even higher molecular weights (295.09).

Spectral Data :

- NMR shifts in 17c–e vary with halogen positions. For example, fluorine chemical shifts differ between ortho- and para-substituted compounds, reflecting electronic environment changes .

Research Implications

Biological Activity

1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.09 g/mol. The compound features an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine), which contribute to its unique reactivity and biological interactions.

Table 1: Structural Features of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrFNO |

| Molecular Weight | 248.09 g/mol |

| Functional Groups | Amino, Hydroxyl |

| Halogen Substituents | Bromine, Fluorine |

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity through halogen bonding and hydrophobic interactions, which can modulate the activity of target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies show that the compound can inhibit specific enzymes due to its structural features that facilitate binding to active sites.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, making it a candidate for further exploration in treating bacterial infections.

- Anticancer Potential : The compound has been evaluated for anticancer properties, with findings indicating it may influence cancer cell proliferation through modulation of relevant biochemical pathways.

Enzyme Inhibition Studies

In a study focusing on enzyme inhibition, this compound showed significant activity against various enzymes involved in metabolic pathways. The amino group was particularly effective in forming hydrogen bonds with the enzyme's active site, enhancing specificity and binding affinity.

Antimicrobial Activity

A series of tests conducted on bacterial strains demonstrated that the compound exhibited notable antimicrobial activity. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound could reduce cell viability significantly. The compound was found to induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-3-(4-bromo-5-fluorophenyl)propan-2-ol | Different halogen placement | Potentially different enzyme inhibition |

| 1-Amino-3-(4-chlorophenyl)propan-2-ol | Chlorine instead of bromine | Varying antimicrobial properties |

| 1-Amino-3-(5-fluorophenyl)propan-2-ol | Fluorine at a different position | Similar anticancer effects |

The distinct arrangement of bromine and fluorine atoms in this compound enhances its stability and binding properties compared to other compounds, suggesting a unique profile for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol, considering yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated aromatic aldehydes. A common approach is the nitroaldol (Henry) reaction between 4-bromo-2-fluorobenzaldehyde and nitromethane in the presence of a base (e.g., KOH) to form a nitroalkene intermediate. Subsequent reduction with LiAlH₄ or catalytic hydrogenation yields the amino alcohol. Key optimizations include:

- Temperature control (0–5°C during nitroalkene formation to minimize side reactions) .

- Purification via column chromatography using polar solvents (e.g., ethyl acetate/hexane) to isolate enantiomers .

- Yield enhancement by optimizing stoichiometric ratios of reactants (e.g., 1.2:1 nitromethane:aldehyde) .

Q. How can X-ray crystallography and NMR spectroscopy be utilized to determine the stereochemistry and structural conformation of this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, particularly for chiral centers. The bromo and fluoro substituents enhance heavy-atom contrast, improving phase determination .

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., CH₂ groups) using COSY and HSQC. The deshielding effect of the bromo substituent shifts aromatic protons downfield (δ 7.5–8.0 ppm) .

- NOESY : Confirms spatial proximity of the amino group to the aromatic ring, validating the proposed conformation .

Q. What are the primary biological targets of this compound, and how are its interactions quantified?

Methodological Answer: The compound’s amino and halogenated aromatic groups suggest activity at neurotransmitter receptors (e.g., serotonin or dopamine receptors). Standard assays include:

- Radioligand binding assays : Competitive displacement of [³H]-ligands (e.g., ketanserin for 5-HT₂A receptors) to calculate IC₅₀ values .

- Functional assays : Measurement of cAMP production or calcium flux in transfected HEK293 cells .

- Docking studies : Preliminary computational modeling (e.g., AutoDock Vina) predicts binding poses in receptor active sites .

Q. How do substituents like bromo and fluoro influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Bromo substituent : Enhances electrophilic aromatic substitution (EAS) reactivity and stabilizes π-π stacking in receptor binding .

- Fluoro substituent : Increases metabolic stability (resistance to CYP450 oxidation) and modulates logP for improved blood-brain barrier penetration .

- Comparative studies : Analogues lacking bromo groups show 50% lower binding affinity to serotonin receptors, highlighting its critical role .

Advanced Research Questions

Q. What experimental strategies resolve enantiomers of this compound and assess chiral purity?

Methodological Answer:

- Chiral chromatography : Use of Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers; retention times differ by 2–3 minutes .

- Circular dichroism (CD) : Peaks at 220–240 nm confirm enantiomeric excess (>98% for (R)-isomer) .

- Asymmetric synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidine) during the Henry reaction for enantioselective nitroalkene formation .

Q. How can researchers address contradictory bioactivity data across studies (e.g., variable IC₅₀ values)?

Methodological Answer:

- Standardize assay conditions : Control pH (7.4), temperature (37°C), and cell passage number to minimize variability .

- Validate purity : Use LC-MS to confirm >95% purity; impurities like nitroalkene intermediates can artificially inflate IC₅₀ values .

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets from independent labs .

Q. What computational approaches predict this compound’s interactions with non-biological matrices (e.g., environmental fate)?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate interactions with soil organic matter (e.g., humic acid) using GROMACS; the bromo group increases adsorption energy by 20% .

- QSAR models : Train models with descriptors like polar surface area (PSA) and topological polar surface area (TPSA) to predict biodegradability .

Q. How to design derivatives with enhanced receptor selectivity while retaining core pharmacophores?

Methodological Answer:

- Bioisosteric replacement : Substitute bromo with trifluoromethyl to maintain steric bulk while improving metabolic stability .

- Fragment-based drug design : Use SPR (surface plasmon resonance) to screen derivative libraries for binding kinetics (e.g., kₐₙ/ kₒff) .

- SAR studies : Systematic modification of the propan-2-ol chain (e.g., methyl branching) reduces off-target activity at adrenergic receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.